N-t-Boc-biocytinamidoethyl Methanethiosulfonate
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Overview
Description
Preparation Methods
The synthesis of N-t-Boc-biocytinamidoethyl Methanethiosulfonate involves several steps. One common method includes the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected intermediate is then reacted with biocytinamidoethyl methanethiosulfonate to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-t-Boc-biocytinamidoethyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using various reagents such as trifluoroacetic acid, hydrochloric acid in methanol, or oxalyl chloride in methanol
Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions, forming disulfide bonds with thiol-containing compounds.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, oxalyl chloride, and methanol . The major products formed from these reactions are the deprotected amine and disulfide-linked compounds .
Scientific Research Applications
N-t-Boc-biocytinamidoethyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to label and identify proteins, facilitating the study of protein-protein interactions and protein function.
Bioconjugation: The compound is used to link biomolecules, such as peptides and proteins, through disulfide bonds.
Drug Development: It is employed in the synthesis of drug candidates and in the study of drug-target interactions.
Mechanism of Action
The mechanism of action of N-t-Boc-biocytinamidoethyl Methanethiosulfonate involves the formation of disulfide bonds with thiol-containing biomolecules. This reaction is facilitated by the methanethiosulfonate group, which acts as an electrophile, reacting with nucleophilic thiol groups to form stable disulfide bonds . This mechanism is crucial for its applications in proteomics and bioconjugation .
Comparison with Similar Compounds
N-t-Boc-biocytinamidoethyl Methanethiosulfonate can be compared with other similar compounds, such as:
N-Boc-aminoethyl Methanethiosulfonate: Similar in structure but lacks the biocytinamido group, making it less specific for certain bioconjugation applications.
N-Boc-cysteinamidoethyl Methanethiosulfonate: Contains a cysteine residue instead of biocytin, which may affect its reactivity and specificity.
The uniqueness of this compound lies in its biocytinamido group, which provides specificity for biotin-binding proteins and enhances its utility in proteomics research .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N5O7S3/c1-24(2,3)36-23(33)28-16(21(31)26-13-14-38-39(4,34)35)9-7-8-12-25-19(30)11-6-5-10-18-20-17(15-37-18)27-22(32)29-20/h16-18,20H,5-15H2,1-4H3,(H,25,30)(H,26,31)(H,28,33)(H2,27,29,32)/t16-,17?,18-,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDOVQYTOIIIG-FFEBTUMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N5O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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